![molecular formula C9H10BrNO4S B2725802 N-[(4-bromophenyl)sulfonyl]-N-methylglycine CAS No. 361374-14-3](/img/structure/B2725802.png)
N-[(4-bromophenyl)sulfonyl]-N-methylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(4-bromophenyl)sulfonyl]-N-methylglycine, also known as NBSMG, is a chemical compound that has been widely used in scientific research. It is a sulfonyl-containing glycine derivative that has been found to have various biochemical and physiological effects.
Scientific Research Applications
Enantioselective Catalysis and Inclusion Complexes
N-[(4-bromophenyl)sulfonyl]-N-methylglycine demonstrates significant potential in enantioselective catalysis, notably in the inclusion of sulfoxides with high enantioselectivity. The structural configuration of such compounds allows for selective inclusion phenomena, critical in chiral resolution processes. For instance, crystalline dipeptides have shown to include methyl phenyl sulfoxides and benzyl methyl sulfoxides with notable enantioselectivity, influenced by the conformation of specific groups within the molecules, demonstrating the compound's utility in stereochemically selective syntheses (Akazome et al., 2000).
Cross-Coupling Catalysis
The compound's role extends to facilitating copper-catalyzed cross-coupling reactions, where it serves as a ligand to enhance the reaction's efficiency and selectivity. This application is particularly relevant in the synthesis of complex organic molecules, demonstrating the compound's versatility in organic synthesis (W. Deng et al., 2005).
Synthesis of Chiral Molecules
Research has also highlighted its utility in the stereoselective synthesis of chiral molecules, such as 4-hydroxy-2-phenylproline frameworks, showcasing its application in constructing molecules with specific chiral centers which are valuable in drug development and bioactive substances (K. Maeda et al., 2005).
Role in Sulfatase Function and Deficiency
Moreover, the compound's relevance is observed in studies concerning sulfatase function, where related molecular structures play a role in understanding genetic defects causing multiple sulfatase deficiency. This not only highlights its importance in biochemical pathways but also its potential in therapeutic interventions (T. Dierks et al., 2003).
properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-11(6-9(12)13)16(14,15)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEINVNOSCFNBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

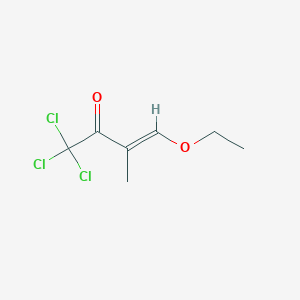
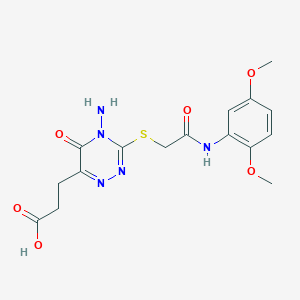
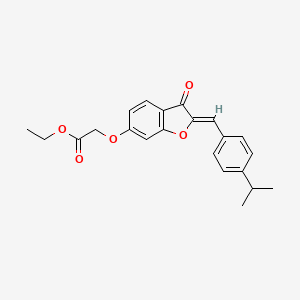
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2725726.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2725728.png)
![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/no-structure.png)
![2-(5-chlorothiophene-2-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2725730.png)
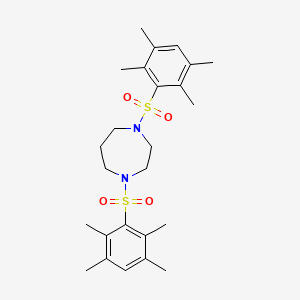
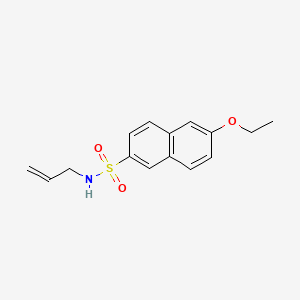
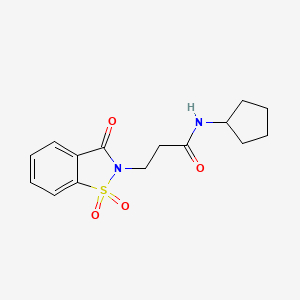

![(2-Fluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2725740.png)
